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  • Product: N-ethyl-4-fluoro-3-nitroaniline

Core Science & Biosynthesis

Foundational

"N-ethyl-4-fluoro-3-nitroaniline chemical properties"

Executive Summary N-Ethyl-4-fluoro-3-nitroaniline (CAS: 105279-49-0 ) is a specialized organofluorine scaffold critical to the development of small-molecule kinase inhibitors and benzimidazole-based therapeutics. Charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-4-fluoro-3-nitroaniline (CAS: 105279-49-0 ) is a specialized organofluorine scaffold critical to the development of small-molecule kinase inhibitors and benzimidazole-based therapeutics. Characterized by a highly functionalized aniline core, it features three distinct vectors for chemical modification: a nucleophilic secondary amine, an electrophilic fluorinated carbon (activated by the ortho-nitro group), and a reducible nitro moiety.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, serving as a foundational resource for medicinal chemists and process engineers.

Physicochemical Profile

The compound exhibits properties typical of push-pull systems where the electron-withdrawing nitro and fluorine groups reduce the basicity of the aniline nitrogen while enhancing the electrophilicity of the aromatic ring.

PropertyValue / Description
Chemical Name N-Ethyl-4-fluoro-3-nitroaniline
CAS Registry Number 105279-49-0
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
pKa (Predicted) ~1.5 - 2.5 (Conjugate acid); Low basicity due to EWG
LogP (Predicted) ~2.3
Key Functional Groups Secondary Amine (Nucleophile), Nitro (Reducible), Fluorine (Leaving Group)

Synthetic Methodologies

Synthesis of N-ethyl-4-fluoro-3-nitroaniline is primarily achieved through the functionalization of the commercially available parent aniline, 4-fluoro-3-nitroaniline (CAS 364-76-1). Two primary routes exist: Direct Alkylation (Classical) and Reductive Amination (Modern/Preferred).

Method A: Reductive Amination (Preferred)

This method is superior for process control, minimizing the formation of the N,N-diethyl byproduct common in direct alkylation.

  • Precursors: 4-Fluoro-3-nitroaniline, Acetaldehyde.

  • Reagents: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid.

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Mechanism: Formation of an intermediate hemiaminal/imine followed by in situ hydride reduction.[1]

Protocol:

  • Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in DCE.

  • Add Acetaldehyde (1.1 eq) and Acetic Acid (catalytic). Stir for 30 min to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0°C.

  • Warm to room temperature and stir for 4–12 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

Method B: Direct Alkylation (Classical)

Often used when reducing agents are incompatible with other functional groups, though it requires strict stoichiometric control to prevent over-alkylation.

  • Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA.

  • Solvent: DMF or Acetonitrile.

  • Critical Parameter: Use of 0.95–1.0 eq of alkylating agent to suppress N,N-diethyl formation.

Visualization: Synthetic Pathways

SynthesisPathways Parent 4-Fluoro-3-nitroaniline (CAS 364-76-1) Target N-Ethyl-4-fluoro-3-nitroaniline (CAS 105279-49-0) Parent->Target Route A: Reductive Amination (Acetaldehyde, NaBH(OAc)3) High Selectivity Parent->Target Route B: Direct Alkylation (EtI, K2CO3, DMF) Byproduct N,N-Diethyl Byproduct (Over-alkylation) Parent->Byproduct Excess EtI

Figure 1: Comparison of synthetic routes. Reductive amination offers higher selectivity for the mono-ethylated target.

Reactivity & Transformations[4][5]

The N-ethyl-4-fluoro-3-nitroaniline scaffold acts as a divergent intermediate. Its reactivity is defined by the "Push-Pull" electronic relationship between the amine and the nitro group.

A. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at position 4 is significantly activated by the ortho-nitro group (position 3). This allows for facile displacement by nucleophiles (amines, thiols, alkoxides) to generate 3-nitro-1,4-phenylenediamines .

  • Significance: This is the primary entry point for synthesizing complex kinase inhibitor cores.

  • Conditions: Nucleophile (R-NH₂), Base (DIPEA/TEA), Heat (60–100°C), Solvent (DMSO/NMP).

B. Nitro Reduction

The nitro group can be reduced to a primary amine, yielding N-ethyl-4-fluoro-1,3-phenylenediamine .

  • Significance: Precursor for cyclization into benzimidazoles or quinoxalines .

  • Conditions: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Caution: If the fluorine is still present, the resulting diamine is electron-rich and oxidation-sensitive.

C. N-Functionalization

The secondary ethylamine can be further derivatized (acylation, sulfonylation) to fine-tune solubility and potency.

Visualization: Reactivity Hub

ReactivityHub Core N-Ethyl-4-fluoro-3-nitroaniline (Scaffold) SNAr S_NAr Displacement (Displacement of Fluorine) Core->SNAr R-NH2, Base, Heat (F is Leaving Group) Red Nitro Reduction (Formation of Diamine) Core->Red H2/Pd, Fe/HCl (NO2 -> NH2) Acyl N-Acylation/Sulfonylation (Modification of Ethylamine) Core->Acyl R-COCl / R-SO2Cl Prod_SNAr 3-Nitro-N1-ethyl-N4-alkyl- 1,4-phenylenediamine SNAr->Prod_SNAr Prod_Red N1-Ethyl-4-fluoro- 1,3-phenylenediamine Red->Prod_Red Prod_Acyl Tertiary Amides/Sulfonamides Acyl->Prod_Acyl

Figure 2: The divergent reactivity profile. The scaffold allows orthogonal modifications at the Fluorine, Nitro, and Amine sites.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

  • Target Organ Toxicity: Potential for methemoglobinemia (typical of nitroanilines).

Safety Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Spill Response: Do not dry sweep. Dampen with water to avoid dust generation, then absorb with inert material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Exploratory

"starting materials for N-ethyl-4-fluoro-3-nitroaniline synthesis"

This guide details the synthesis of N-ethyl-4-fluoro-3-nitroaniline (CAS: 105279-49-0), a critical intermediate in the development of fluorinated pharmaceuticals, particularly kinase inhibitors and antibiotics. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-ethyl-4-fluoro-3-nitroaniline (CAS: 105279-49-0), a critical intermediate in the development of fluorinated pharmaceuticals, particularly kinase inhibitors and antibiotics.

The synthesis is bifurcated into two critical phases: the construction of the nitroaniline core and the regioselective N-alkylation.

Part 1: Strategic Retrosynthesis

The synthesis is best approached by disconnecting the N-ethyl bond. The electron-withdrawing nitro group at the 3-position deactivates the aniline, making the nucleophilic attack on an ethylating agent the rate-limiting step, while also increasing the risk of over-alkylation due to the inductive effect of the added alkyl group.

Retrosynthetic Logic:

  • Target: N-ethyl-4-fluoro-3-nitroaniline.

  • Disconnection: N-C bond cleavage yields 4-Fluoro-3-nitroaniline and an Ethyl synthon (Et-X or Acetaldehyde).

  • Precursor Synthesis: 4-Fluoro-3-nitroaniline is obtained via electrophilic aromatic substitution (Nitration) of 4-Fluoroaniline .

Retrosynthesis Target N-Ethyl-4-fluoro-3-nitroaniline (Target) Precursor 4-Fluoro-3-nitroaniline (Core Scaffold) Target->Precursor N-Alkylation (C-N Disconnection) SM1 4-Fluoroaniline (Commodity SM) Precursor->SM1 Nitration (C-N Bond Formation) Reagent1 Ethyl Iodide / Acetaldehyde Reagent2 HNO3 / H2SO4

Caption: Retrosynthetic breakdown identifying 4-fluoroaniline as the primary commodity starting material.

Part 2: Phase 1 - Synthesis of 4-Fluoro-3-nitroaniline

This step establishes the regiochemistry. The fluorine atom is an ortho/para director, but the amino group (protected or free) is a stronger activator. Direct nitration of free 4-fluoroaniline requires careful temperature control to prevent oxidation or polymerization.

Protocol: Low-Temperature Nitration

  • Reaction Type: Electrophilic Aromatic Substitution.

  • Key Challenge: Exotherm control and preventing di-nitration.

ComponentRoleEquivalentsSpecs
4-Fluoroaniline Substrate1.0>99% Purity, Liquid
Sulfuric Acid (conc.) Solvent/Catalyst10.0 - 12.098% H2SO4
Nitric Acid (fuming) Nitrating Agent1.05 - 1.1>90% HNO3
Ammonium Hydroxide Quench/NeutralizationAs needed28-30% NH3

Step-by-Step Methodology:

  • Dissolution: Charge 4-fluoroaniline (1.0 eq) into concentrated H2SO4 (10 vol) at 0°C. Stir until a homogeneous sulfate salt solution forms.

  • Nitration: Prepare a "mixed acid" solution of HNO3 (1.05 eq) in H2SO4 (2 vol). Add this mixture dropwise to the aniline solution, maintaining the internal temperature strictly between 0°C and 5°C .

    • Critical: Exceeding 10°C promotes the formation of tarry oxidation byproducts.

  • Digestion: Stir at 0-5°C for 60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour the reaction mixture onto crushed ice (20 vol).

  • Neutralization: Slowly add NH4OH until pH 8-9. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from boiling water or ethanol/water (1:1) to yield 4-fluoro-3-nitroaniline (Yield: 75-85%).[1]

Part 3: Phase 2 - Regioselective N-Ethylation

This is the most sensitive step. The nitro group at position 3 withdraws electron density from the amine, reducing its nucleophilicity. However, once the mono-ethyl product is formed, the ethyl group donates electron density, making the product more nucleophilic than the starting material. This creates a high risk of dialkylation (formation of N,N-diethyl-4-fluoro-3-nitroaniline).

Two methods are presented. Method A is standard for scale-up; Method B offers higher selectivity.

Method A: Direct Alkylation (Nucleophilic Substitution)

Best for: Routine synthesis where chromatographic purification is available.

Reagents:

  • Substrate: 4-Fluoro-3-nitroaniline (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.1 eq)

  • Base: Potassium Carbonate (K2CO3) (2.0 eq) - Mild base preferred over NaH to reduce dialkylation.

  • Solvent: DMF or Acetonitrile (Anhydrous).[2]

Protocol:

  • Dissolve 4-fluoro-3-nitroaniline in anhydrous DMF (10 vol).

  • Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes.

  • Controlled Addition: Add Ethyl Iodide (1.1 eq) dropwise over 20 minutes.

  • Heat to 50-60°C for 4-6 hours.

    • Note: Do not reflux. Higher temperatures accelerate the second alkylation.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) is mandatory to separate the mono-ethyl product from the di-ethyl byproduct and unreacted starting material.

Method B: Reductive Amination (High Selectivity)

Best for: High-purity requirements to minimize dialkylation.

Reagents:

  • Substrate: 4-Fluoro-3-nitroaniline (1.0 eq)

  • Carbonyl Source: Acetaldehyde (1.2 eq)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) or NaBH(OAc)3.

  • Acid Catalyst: Acetic Acid (Catalytic amount).

Protocol:

  • Dissolve amine in Methanol or DCM.

  • Add Acetaldehyde and Acetic Acid; stir for 1 hour to form the iminium intermediate (often sluggish due to nitro-deactivation).

  • Add NaBH3CN portion-wise at 0°C.

  • Stir at room temperature overnight.

  • Mechanism: The intermediate imine is reduced to the amine.[3] Since the secondary amine product is sterically hindered and less likely to form a new iminium ion, dialkylation is significantly suppressed compared to Method A.

Part 4: Process Visualization

The following workflow illustrates the critical decision points and reaction pathways.

SynthesisWorkflow cluster_Ethylation N-Ethylation Strategy SM 4-Fluoroaniline Step1 Nitration (HNO3/H2SO4, 0°C) SM->Step1 Inter 4-Fluoro-3-nitroaniline Step1->Inter MethodA Method A: EtI / K2CO3 (Risk: Dialkylation) Inter->MethodA MethodB Method B: Acetaldehyde / NaBH3CN (High Selectivity) Inter->MethodB Product N-Ethyl-4-fluoro-3-nitroaniline MethodA->Product Major Byproduct N,N-Diethyl Byproduct MethodA->Byproduct Minor (Control Temp) MethodB->Product Exclusive

Caption: Workflow comparing Direct Alkylation vs. Reductive Amination routes.

Part 5: Quality Control & Characterization

Verify the identity of the final product using the following parameters.

TechniqueExpected Signal / Characteristic
1H NMR (CDCl3) δ 1.30 (t, 3H): Methyl of ethyl group.δ 3.25 (q, 2H): Methylene of ethyl group.δ 4.0-4.5 (br s, 1H): N-H proton (confirms mono-alkylation).Aromatic Region: 3 distinct protons (splitting pattern consistent with 1,3,4-substitution).
HPLC Purity >98% (Detect at 254 nm). Look for bis-ethyl impurity at higher retention time (Method A).
Appearance Yellow to orange crystalline solid.[1]
Melting Point Approx. 94-96°C (for the core), N-ethyl derivative likely lower melting or oil depending on purity.[4]

References

  • Bil, M. S. (1971). Process for preparing 4-fluoro-3-nitroaniline. US Patent 3,586,719. Link

  • Milkowski, W., et al. (1976). 4-Fluoro-3-nitro anilines. US Patent 3,944,612.[5] Link

  • BenchChem Technical Support. (2025). Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline (Analogous Protocol). BenchChem. Link

  • PubChem. (2025). 4-Fluoro-3-nitroaniline Compound Summary. National Library of Medicine. Link

  • Setamdideh, D., et al. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines. Oriental Journal of Chemistry. Link

Sources

Foundational

"N-ethyl-4-fluoro-3-nitroaniline NMR and mass spectrometry data"

This guide serves as a technical reference for the characterization of N-ethyl-4-fluoro-3-nitroaniline ( ), a critical intermediate often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization of N-ethyl-4-fluoro-3-nitroaniline (


), a critical intermediate often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib analogues) and high-performance agrochemicals.

The data presented below synthesizes experimental precedents from the parent scaffold (4-fluoro-3-nitroaniline, CAS 364-76-1) with standard spectroscopic shift increments for N-alkylation, providing a rigorous baseline for structural validation.

CAS (Parent): 364-76-1 (4-fluoro-3-nitroaniline) | Target Class: Aniline Derivative Molecular Weight: 184.17 g/mol | Exact Mass: 184.06

Structural & Electronic Context

The molecule features a trisubstituted benzene ring. The 3-nitro and 4-fluoro groups create a unique "push-pull" electronic environment:

  • Nitro (

    
     at C3):  Strong electron-withdrawing group (EWG), deactivating the ring but directing nucleophilic attack (via 
    
    
    
    ) to the C4 position.
  • Fluoro (

    
     at C4):  EWG by induction but a resonance donor. The C4-F bond is activated for substitution by the ortho-nitro group.
    
  • N-Ethylamine (

    
     at C1):  Electron-donating group (EDG), activating the ortho/para positions (C2 and C6).
    
Analytical Workflow

The following decision tree outlines the critical path for validating this intermediate during synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC/HPLC (Purity Check) Start->TLC Purify Column Chromatography (Hexane/EtOAc) TLC->Purify < 95% MS Mass Spectrometry (ESI+ Mode) TLC->MS > 95% Purify->MS NMR 1H / 19F NMR (Structural ID) MS->NMR Mass Confirmed Release Release for Next Step NMR->Release Structure Validated

Figure 1: Analytical workflow for the isolation and validation of N-ethyl-4-fluoro-3-nitroaniline.

Mass Spectrometry (MS) Profiling

Due to the basic secondary amine, Electrospray Ionization (ESI) in positive mode is the preferred ionization method over Electron Impact (EI), which may cause excessive fragmentation of the nitro group.

Experimental Parameters (Recommended)
  • Ionization: ESI+ (Positive Mode)

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the amine).

  • Capillary Voltage: 3.0–3.5 kV.

Fragmentation Logic & Data Table

The molecular ion is stable, but distinct neutral losses occur. The loss of the ethyl group (via


-cleavage or McLafferty rearrangement type mechanisms) and the nitro group are characteristic.
Ion Speciesm/z (Calculated)Description

185.07 Parent Molecular Ion (Base Peak in ESI)

207.05Sodium adduct (common in glass/solvent contamination)

157.04Loss of ethene (Ethyl group cleavage)

139.07Loss of nitro group (radical/neutral loss)
Fragmentation Pathway Diagram

MS_Fragmentation Parent [M+H]+ m/z 185.07 Frag1 [M - C2H4]+ m/z 157.04 (De-ethylated) Parent->Frag1 - 28 Da (Ethene) Frag2 [M - NO2]+ m/z 139.07 (Nitro loss) Parent->Frag2 - 46 Da (NO2)

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS experiments.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the 3-nitro isomer from the 2-nitro regioisomer. The coupling between the Fluorine atom (


) and adjacent protons is a critical diagnostic feature.

Solvent:


 (Preferred for polarity/solubility) or 

. Internal Standard: TMS (

0.00 ppm).
NMR Assignments (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-2 7.35 - 7.45 dd (Doublet of Doublets)1H

,

Located between

and

. Deshielded by

, shielded by amine.
H-5 7.25 - 7.35 dd1H

,

Ortho to Fluorine (large

).
H-6 6.90 - 7.00 ddd1H

,

Ortho to amine (shielded).
NH 6.10 - 6.30 br t (Broad Triplet)1H

Amine proton. Broad due to exchange; splits into triplet due to

.
Ethyl

3.05 - 3.15 dq (Multiplet)2H

Methylene group coupled to

and NH.
Ethyl

1.15 - 1.25 t (Triplet)3H

Methyl group.

Critical Interpretation: The coupling of H-5 is the most diagnostic. It will show a large


 coupling (~8-11 Hz) due to the adjacent fluorine atom. If the nitro group were at position 2, the coupling patterns would change significantly due to symmetry and distance from the fluorine.
NMR Data
  • Shift:

    
     -125.0 to -130.0 ppm (relative to 
    
    
    
    ).
  • Pattern: Multiplet (due to coupling with H-5 and H-2).

  • Significance: A single clean peak confirms mono-fluorination and absence of regioisomers (e.g., 2-fluoro isomers).

Synthesis & Quality Control Protocol

To ensure the data matches the sample, the synthesis typically follows the N-alkylation of 4-fluoro-3-nitroaniline.

Protocol: N-Ethylation via Reductive Alkylation (Alternative to Alkyl Halides)

Using acetaldehyde and a reducing agent avoids over-alkylation to the tertiary amine.

  • Dissolution: Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in Methanol.

  • Imine Formation: Add Acetaldehyde (1.1 eq) and catalytic Acetic Acid. Stir for 30 min.

  • Reduction: Cool to 0°C. Add

    
     (Sodium cyanoborohydride, 1.2 eq) portion-wise.
    
  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Purity Criteria (Release Specifications)
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 94–96°C (Parent)

    
     Expected depression/shift for N-ethyl derivative (~70–80°C, verify experimentally).
    
  • HPLC Purity: >98.0% (Area %).

References

  • PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-nitroaniline (CAS 364-76-1). National Library of Medicine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N-ethyl-4-fluoro-3-nitroaniline in Organic Solvents

Abstract N-ethyl-4-fluoro-3-nitroaniline is a substituted aniline derivative with potential applications in pharmaceutical and specialty chemical synthesis. A thorough understanding of its solubility in various organic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-ethyl-4-fluoro-3-nitroaniline is a substituted aniline derivative with potential applications in pharmaceutical and specialty chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols such as recrystallization, and developing robust formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of N-ethyl-4-fluoro-3-nitroaniline, a detailed, field-proven experimental protocol for its quantitative determination, and expert insights into interpreting solubility data for practical applications.

Introduction to N-ethyl-4-fluoro-3-nitroaniline

N-ethyl-4-fluoro-3-nitroaniline is an organic compound featuring a benzene ring substituted with an ethylamino group, a nitro group, and a fluorine atom. These functional groups dictate its physicochemical properties, including its polarity, hydrogen bonding capabilities, and, consequently, its solubility profile.

Physicochemical Properties
PropertyValue/InformationSource
Molecular FormulaC₈H₉FN₂O₂Inferred from name
Molecular Weight184.17 g/mol Calculated
AppearanceLikely a yellow or orange crystalline solid[1]
Melting PointNot readily available; for comparison, 4-fluoro-3-nitroaniline is 96-99 °C[2]
PolarityPolar, due to the nitro and amino groups

The presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group) creates a significant dipole moment. The fluorine atom also contributes to the molecule's polarity. The secondary amine is capable of acting as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors. These characteristics are critical in determining the compound's interaction with different solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3] For N-ethyl-4-fluoro-3-nitroaniline, we can predict its solubility based on the interactions between its functional groups and the solvent molecules.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding. The amino group of N-ethyl-4-fluoro-3-nitroaniline can donate a hydrogen bond to the solvent, while the nitro group and the fluorine atom can accept hydrogen bonds. Therefore, moderate to good solubility is expected in these solvents, likely increasing with temperature. For the related compound 4-fluoro-3-nitroaniline, its solubility in water is low but increases with temperature.[4]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have a dipole moment but do not have O-H or N-H bonds to donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solubility is expected to be significant in these solvents due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot form hydrogen bonds. Due to the polar nature of N-ethyl-4-fluoro-3-nitroaniline, its solubility in non-polar solvents is expected to be low.

Experimental Determination of Solubility: A Validated Protocol

Since quantitative solubility data for N-ethyl-4-fluoro-3-nitroaniline is not widely published, an experimental approach is necessary. The following gravimetric method is a robust and reliable technique for determining solubility in various solvents at different temperatures.

Materials and Equipment
  • N-ethyl-4-fluoro-3-nitroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Oven

  • Glassware (beakers, volumetric flasks)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess solute to a known volume of solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place the vial in a temperature-controlled shaker. prep2->equil1 equil2 Agitate until equilibrium is reached (e.g., 24-48 hours). equil1->equil2 sample1 Allow solids to settle. equil2->sample1 sample2 Withdraw a known volume of the supernatant using a pre-warmed syringe. sample1->sample2 sample3 Filter the sample into a pre-weighed beaker. sample2->sample3 sample4 Record the exact volume of the filtered solution. sample3->sample4 quant1 Evaporate the solvent in an oven at a suitable temperature. sample4->quant1 quant2 Cool the beaker in a desiccator and weigh. quant1->quant2 quant3 Repeat drying and weighing until a constant mass is achieved. quant2->quant3 quant4 Calculate solubility (e.g., in g/100 mL or mol/L). quant3->quant4

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of N-ethyl-4-fluoro-3-nitroaniline to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.

  • Analysis: Dispense the filtered solution into a pre-weighed beaker. Record the exact volume transferred.

  • Solvent Evaporation: Place the beaker in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Weighing: After all the solvent has evaporated, cool the beaker in a desiccator and weigh it on an analytical balance.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of beaker + solute) - (Mass of beaker)] / (Volume of solution in mL) * 100

Causality and Self-Validation
  • Why excess solute? This ensures that the solution reaches its saturation point at the given temperature.

  • Why temperature control? Solubility is highly dependent on temperature. A constant temperature ensures reproducible results.

  • Why filtration? To remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

  • Why weigh to a constant mass? This confirms that all the solvent has been removed.

Application of Solubility Data: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[5] The choice of a suitable solvent is critical for successful recrystallization.[6] An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but completely at the solvent's boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation diss1 Dissolve the crude solid in a minimum amount of hot solvent. filt1 If insoluble impurities are present, filter the hot solution. diss1->filt1 cryst1 Allow the filtrate to cool slowly to room temperature. filt1->cryst1 cryst2 Cool further in an ice bath to maximize crystal yield. cryst1->cryst2 iso1 Collect the crystals by vacuum filtration. cryst2->iso1 iso2 Wash the crystals with a small amount of cold solvent. iso1->iso2 iso3 Dry the purified crystals. iso2->iso3

Caption: General Workflow for Recrystallization.

Based on the predicted solubility, polar protic solvents like ethanol or methanol, or a mixed solvent system (e.g., ethanol/water), are likely good candidates for the recrystallization of N-ethyl-4-fluoro-3-nitroaniline.

Safety and Handling

N-ethyl-4-fluoro-3-nitroaniline should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[2][7]

Conclusion

References

  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • ChemRxiv. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Course Hero.
  • ScienceDirect. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Homi Bhabha Centre for Science Education.
  • University of Toronto.
  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • TCI EUROPE N.V. (2018, October 3).
  • Aldrich. (2025, November 6).
  • IndiaMART. 4-Fluoro-3-Nitroaniline CAS 364-76-1.
  • BenchChem. (2025, December).
  • University of California, Berkeley.
  • Fisher Scientific. (2024, January 23).
  • Echemi.com.
  • PubChem. 4-Fluoro-3-nitroaniline.
  • ChemicalBook. (2025, September 27).
  • BenchChem. Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
  • CymitQuimica. CAS 364-76-1: 4-Fluoro-3-nitroaniline.
  • ChemicalBook. 4-Fluoro-3-nitroaniline CAS#: 364-76-1.
  • ChemicalBook. (2026, January 13). 4-Fluoro-3-nitroaniline.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Use of N-ethyl-4-fluoro-3-nitroaniline

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-ethyl-4-fluoro-3-nitroaniline. This compound serves as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-ethyl-4-fluoro-3-nitroaniline. This compound serves as a versatile synthetic intermediate, leveraging the unique electronic properties of its fluoro and nitro substituents. We present detailed, field-proven protocols for its preparation from 4-fluoro-3-nitroaniline, its subsequent transformation via nitro group reduction, and its potential utility in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety protocols, and analytical methods are discussed in detail to ensure reproducible and safe laboratory execution.

Introduction

N-ethyl-4-fluoro-3-nitroaniline is a substituted aromatic amine that holds significant potential as a building block in modern organic synthesis. Its precursor, 4-fluoro-3-nitroaniline, is a known intermediate in the production of dyes, agrochemicals, and pharmaceuticals.[1][2][3] The introduction of an N-ethyl group modifies the compound's steric and electronic properties, while the core structure offers three key points for chemical modification: the secondary amine for further functionalization, the nitro group for reduction to a reactive primary amine, and the fluorinated aromatic ring for nucleophilic substitution or metal-catalyzed cross-coupling reactions. This guide provides the necessary protocols to synthesize, handle, and utilize this compound effectively in a research and development setting.

Compound Profile & Safety Data

Accurate characterization and safe handling are paramount. While comprehensive experimental data for N-ethyl-4-fluoro-3-nitroaniline is not broadly published, its properties can be extrapolated from its precursor, 4-fluoro-3-nitroaniline.

Physicochemical Properties

The following table summarizes the known properties of the parent compound, 4-fluoro-3-nitroaniline. The N-ethylated derivative is expected to have a slightly higher molecular weight, increased lipophilicity (higher LogP), and a potentially lower melting point due to the disruption of crystal packing.

PropertyValue (for 4-fluoro-3-nitroaniline)Source
Molecular Formula C₆H₅FN₂O₂[1][4]
Molecular Weight 156.11 g/mol [4][5]
Appearance Light yellow to brown crystalline powder[1][6]
Melting Point 96 - 99 °C[5][6]
CAS Number 364-76-1[1][5]
Flash Point 91 °C (195.8 °F) - closed cup[5][6]
Safety, Handling, and Storage

Warning: Nitroaniline derivatives are classified as harmful or toxic substances.[4][7][8][9] All manipulations should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Classifications: Acutely toxic if swallowed or in contact with skin.[7][10] Causes skin and serious eye irritation.[4][6][11] May cause respiratory irritation.[4][11] Long-term exposure may cause damage to organs.[8][9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Safety goggles or a face shield (EN 166 standard).[6]

    • Skin and Body Protection: Laboratory coat. For larger quantities, consider additional protective clothing.[6]

    • Respiratory Protection: Not required for small-scale use in a fume hood. For large-scale work or if dust is generated, use an approved respirator.[6]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[6][11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[9][11] Store away from strong oxidizing agents.

Synthesis of N-ethyl-4-fluoro-3-nitroaniline

The most direct route to the title compound is via the N-alkylation of 4-fluoro-3-nitroaniline. This protocol uses ethyl iodide as the ethylating agent and potassium carbonate as a mild base, which is sufficient to deprotonate the aniline nitrogen without causing unwanted side reactions.

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-fluoro-3-nitroaniline, K₂CO₃, and anhydrous acetone in a round-bottom flask. B Add ethyl iodide dropwise to the stirring suspension. A->B Stir C Heat mixture to reflux (approx. 56 °C). B->C Attach condenser D Monitor reaction progress by TLC (typically 4-6 hours). C->D E Cool to room temp. Filter to remove solids. D->E Upon completion F Concentrate filtrate under reduced pressure. E->F G Purify crude product via flash column chromatography. F->G H Characterize pure product (NMR, MS, etc.). G->H

Caption: Workflow for the N-alkylation of 4-fluoro-3-nitroaniline.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of similar nitroaniline systems.[12][13]

Reagent/MaterialMolecular Wt.AmountMoles (mmol)Equivalents
4-Fluoro-3-nitroaniline156.115.00 g32.01.0
Ethyl Iodide (EtI)155.977.50 g (3.87 mL)48.11.5
Potassium Carbonate (K₂CO₃)138.218.85 g64.02.0
Anhydrous Acetone-150 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (150 mL).

    • Causality: Potassium carbonate is an inexpensive and moderately strong base, ideal for deprotonating the aniline without being strong enough to promote side reactions. Anhydrous acetone is used as the solvent because it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Addition of Ethylating Agent: Begin stirring the suspension. Add ethyl iodide (1.5 eq) dropwise to the flask at room temperature over 5 minutes.

    • Causality: A slight excess of the ethylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm and minimizes the formation of the dialkylated byproduct.[12]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of acetone is ~56 °C).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours. The product spot should be less polar (higher Rf) than the starting aniline.

    • Self-Validation: TLC provides a direct visual confirmation that the starting material is being consumed and a new, less polar product is forming.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solids (unreacted K₂CO₃ and byproduct KI) through a pad of celite, washing the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, which will likely be a yellow-orange solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure N-ethyl-4-fluoro-3-nitroaniline.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Core Synthetic Applications & Protocols

The strategic placement of functional groups makes N-ethyl-4-fluoro-3-nitroaniline a valuable precursor for more complex molecules. The two most immediate and impactful transformations are the reduction of the nitro group and palladium-catalyzed cross-coupling.

Protocol: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, yielding a versatile diamine scaffold.[14] While catalytic hydrogenation is effective, reduction using tin(II) chloride is highly reliable, chemoselective, and avoids the need for specialized high-pressure equipment.[14]

G A N-ethyl-4-fluoro-3-nitroaniline (Starting Material) B Dissolve in Ethanol A->B C Add SnCl₂·2H₂O (4 eq) B->C D Heat to 70 °C C->D E Monitor by TLC until starting material is consumed D->E F Cool and neutralize with saturated NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, filter, and concentrate G->H I N¹-ethyl-4-fluorobenzene-1,3-diamine (Final Product) H->I

Caption: Reaction workflow for the reduction of the nitro group.

Procedure:

  • In a round-bottom flask, dissolve N-ethyl-4-fluoro-3-nitroaniline (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

    • Causality: SnCl₂ is a classic, mild reducing agent for aromatic nitro groups. It is highly tolerant of other functional groups like halogens and esters. A stoichiometric excess is required for the reduction mechanism.

  • Heat the reaction mixture to 70 °C and stir. Monitor the reaction by TLC until the starting material is fully consumed.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This neutralizes the acidic reaction mixture and precipitates tin salts.

    • Self-Validation: The cessation of gas evolution (CO₂) and confirmation with pH paper validate the neutralization step.

  • Filter the resulting slurry through a pad of celite to remove the tin salts, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-ethyl-4-fluorobenzene-1,3-diamine. This product can be purified further by column chromatography if necessary.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[15][16][17] While the C-F bond is generally less reactive in Suzuki couplings than C-Br or C-I bonds, this protocol demonstrates the general utility of the scaffold. For a more efficient reaction, the parent aniline could be converted to a more reactive halide (e.g., via a Sandmeyer reaction). The following is a general protocol.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Trans R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Trans Transmetalation (R²-B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_Trans->Product

Sources

Application

Application Note: N-Ethyl-4-Fluoro-3-Nitroaniline as a Strategic Scaffold in Medicinal Chemistry

Executive Summary N-Ethyl-4-fluoro-3-nitroaniline is a high-value intermediate used primarily in the synthesis of 1-substituted-5-fluorobenzimidazoles and quinoxalines , both of which are "privileged structures" in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-4-fluoro-3-nitroaniline is a high-value intermediate used primarily in the synthesis of 1-substituted-5-fluorobenzimidazoles and quinoxalines , both of which are "privileged structures" in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).

This guide moves beyond basic property listing to focus on the chemoselective manipulation of this molecule. The core challenge in utilizing this intermediate lies in two competing reactivities:

  • Mono-alkylation: Achieving selective N-monoalkylation of the aniline without over-alkylating to the tertiary amine.

  • Chemoselective Reduction: Reducing the nitro group to an amine without defluorinating the aromatic ring (hydrodehalogenation).

This application note provides validated protocols to navigate these challenges, ensuring high yield and purity for downstream drug discovery applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-Ethyl-4-fluoro-3-nitroaniline
Common Name 4-Fluoro-3-nitro-N-ethylbenzenamine
Molecular Formula

Molecular Weight 184.17 g/mol
Appearance Orange to reddish-brown crystalline powder
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Key Reactivity Nucleophilic aromatic substitution (

), Nitro reduction, Condensation
Hazards Toxic if swallowed/inhaled. Methemoglobinemia inducer. Skin irritant.

Strategic Synthesis Map

The following flowchart illustrates the critical pathway from the starting material (4-Fluoro-3-nitroaniline) to the target benzimidazole scaffold, highlighting the decision points for reagents.

SynthesisPathway cluster_0 Critical Control Point: Mono-alkylation Start 4-Fluoro-3-nitroaniline (Starting Material) Inter N-Ethyl-4-fluoro-3-nitroaniline (Target Intermediate) Start->Inter Protocol A: Reductive Amination (Acetaldehyde/NaBH(OAc)3) Diamine 4-Fluoro-N1-ethyl-1,3-phenylenediamine (Unstable Precursor) Inter->Diamine Protocol B: Chemoselective Reduction (Fe/NH4Cl) Product 1-Ethyl-5-fluorobenzimidazole (Drug Scaffold) Diamine->Product Protocol C: Oxidative Cyclization (Aldehyde/Oxone)

Figure 1: Strategic synthesis workflow. Note the pivot from the stable nitro-intermediate to the air-sensitive diamine, requiring immediate downstream processing.

Validated Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Recommended)

Why this method? Direct alkylation with ethyl iodide often leads to a mixture of mono- and di-ethylated products (approx. 70:30 ratio). Reductive amination using acetaldehyde ensures exclusive mono-alkylation .

Materials:

  • 4-Fluoro-3-nitroaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve 4-fluoro-3-nitroaniline in anhydrous DCM (0.1 M concentration). Add Acetaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. Note: The solution will darken as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Caution: Mild exotherm.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The product is less polar than the starting aniline.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% (Mono-alkylated product).

Protocol B: Chemoselective Nitro Reduction

Why this method? While catalytic hydrogenation (


, Pd/C) is standard, it poses a risk of hydrodehalogenation  (stripping the fluorine atom), particularly if the reaction runs too long or under pressure. The Iron/Ammonium Chloride method is chemically orthogonal to the Ar-F bond, guaranteeing structural integrity.

Materials:

  • N-Ethyl-4-fluoro-3-nitroaniline (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Preparation: Suspend the nitroaniline in EtOH/Water. Add

    
    .
    
  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder in portions. Critical: Vigorous stirring is required as the iron is heavy and settles.

  • Reflux: Heat to reflux (approx. 80°C) for 1-2 hours.

  • Monitoring: TLC will show a highly polar, UV-active spot (the diamine) near the baseline.

  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate.

    • Stop Point: If not using immediately, store under Argon at -20°C. The diamine oxidizes (turns black) rapidly in air.

Protocol C: One-Pot Cyclization to Benzimidazole

Why this method? This protocol couples the diamine with an aldehyde to form the benzimidazole core, a key pharmacophore in drugs like Ombitasvir (HCV) or various kinase inhibitors.

Materials:

  • Crude Diamine from Protocol B (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (1.1 eq)

  • DMF/Water (9:1)

Step-by-Step:

  • Coupling: Dissolve the diamine and aldehyde in DMF/Water. Stir for 10 minutes to form the intermediate Schiff base.

  • Cyclization: Add Oxone® in one portion. Stir at RT for 30-60 minutes.

  • Workup: Pour the reaction mixture into ice-water containing

    
     (to quench excess oxidant). The benzimidazole product typically precipitates.[2]
    
  • Filtration: Filter the solid, wash with water, and dry.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Dialkylation (Protocol A) Used Alkyl Halide (Et-I) instead of Reductive Amination.[3]Switch to Acetaldehyde/STAB method. If using Et-I is mandatory, use strict 0.9 eq of Et-I and slow addition at -10°C.
Loss of Fluorine (Protocol B) Used Pd/C with

> 1 atm or prolonged reaction time.
Switch to Fe/

or

. If Hydrogenation is required, use Sulfided Pt/C (poisoned catalyst) to prevent dehalogenation.
Black Tar Formation Oxidation of the diamine intermediate.The diamine is air-sensitive. Perform Protocol C immediately after Protocol B, or keep the diamine in solution under

.

Safety & Handling (E-E-A-T Compliance)

  • Toxicity: Nitroanilines are potent methemoglobinemia inducers. Absorption through skin is rapid. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Thermal Stability: Do not heat residues of nitro compounds to dryness above 100°C, as they can be shock-sensitive.

  • Waste: Iron sludge from Protocol B contains heavy metals and organic residues; dispose of as solid hazardous waste.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Chemoselective Nitro Reduction: "Selective reduction of nitro group in presence of fluorine." BenchChem Technical Support, 2025.[4][5][2][3]

  • Benzimidazole Synthesis: "Benzimidazole synthesis from o-phenylenediamines." Organic Chemistry Portal.

  • Safety Data: "Safety Data Sheet: 4-Fluoro-3-nitroaniline." Sigma-Aldrich (MilliporeSigma).

  • General Reactivity: "Nucleophilic Arom

    
    ) of Nitro-Fluoro-Arenes." Master Organic Chemistry. 
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Ethyl-4-fluoro-3-nitroaniline Synthesis &amp; Handling

Topic: Troubleshooting Reaction Conditions & Process Optimization Executive Summary -ethyl-4-fluoro-3-nitroaniline (CAS: 1016636-98-4) is a critical intermediate, frequently utilized as a scaffold for EGFR kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Conditions & Process Optimization

Executive Summary


-ethyl-4-fluoro-3-nitroaniline (CAS: 1016636-98-4) is a critical intermediate, frequently utilized as a scaffold for EGFR kinase inhibitors (e.g., Afatinib analogs) and high-performance dyes.

The synthesis of this molecule presents a classic "Reactivity Paradox" :

  • Deactivated Nucleophile: The aniline amine is electronically deactivated by the ortho-nitro and para-fluoro groups, making it sluggish toward alkylation.

  • Activated Electrophile: The C4-Fluorine bond is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) by the ortho-nitro group.
    

The Challenge: You must force the amine to react (alkylation) without triggering the displacement of the fluorine atom (hydrolysis/substitution). This guide provides the protocols to navigate this narrow thermodynamic window.

Module 1: The Alkylation Protocol (Direct vs. Reductive)

Method A: Direct Alkylation (The Common Route)

Most users encounter issues here due to the delicate balance required between base strength and temperature.

Standard Protocol:

  • Substrate: 4-Fluoro-3-nitroaniline

  • Reagent: Ethyl Iodide (EtI) [1.1 eq]

  • Base: Potassium Carbonate (

    
    ) [2.0 eq]
    
  • Solvent: DMF or NMP (Polar Aprotic is essential)

  • Temp: 60°C

Troubleshooting Table: Direct Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Amine is too deactivated; Base is too weak.Switch Base: Upgrade from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

to

(Cesium effect increases solubility/reactivity) [1]. Increase Temp: Bump to 80°C (monitor F-stability).
Loss of Fluorine (Phenol formation)

Hydrolysis.
Check Water: Solvent must be anhydrous.

generated from wet carbonate attacks the C-F bond. Lower Temp: Do not exceed 90°C.
Dialkylation (

-diethyl)
Uncontrolled kinetics.Stoichiometry: Reduce EtI to 0.95 eq. Recycle unreacted SM. Dilution: Run more dilute (0.1 M) to favor mono-alkylation.
Dark Tarry Mixture Oxidation/Polymerization.Inert Atmosphere: This aniline is sensitive to oxidation at high temps. Use

or Ar sparging.
Method B: Reductive Amination (The "Pro" Route)

If direct alkylation yields inseparable mixtures, switch to this method. It avoids over-alkylation entirely.

Protocol:

  • Condensation: 4-Fluoro-3-nitroaniline + Acetaldehyde (excess)

    
     Imine intermediate.
    
  • Reduction: Sodium Triacetoxyborohydride (STAB) or

    
    .
    
    • Note: Avoid catalytic hydrogenation (

      
      ), as it will reduce the Nitro group to an amine (
      
      
      
      ) and dechlorinate/defluorinate the ring [2].

Module 2: The "Fluorine Trap" ( Instability)

The most critical failure mode is the loss of the Fluorine atom. The nitro group at position 3 withdraws electron density, making the carbon at position 4 highly susceptible to nucleophilic attack.

Visualizing the Competition

The following diagram illustrates the competing pathways. You want Path A ; you must avoid Path B .

ReactionPathways cluster_conditions Critical Control Parameters SM 4-Fluoro-3-nitroaniline (Starting Material) Product N-Ethyl-4-fluoro-3-nitroaniline (Target) SM->Product EtI / Base (Path A: Desired) Phenol 4-Hydroxy-3-nitroaniline (Hydrolysis Impurity) SM->Phenol H2O / Strong Base (Path B: SNAr) DiEthyl N,N-Diethyl Impurity (Over-alkylation) Product->DiEthyl Excess EtI Control Keep Anhydrous Avoid NaOH/KOH Temp < 90°C

Figure 1: Reaction landscape showing the kinetic competition between N-alkylation (blue) and Fluorine displacement (red).

Module 3: Analytical Deconvolution

Separating the mono-ethyl product from the starting material (SM) and di-ethyl impurity is difficult because their polarities are similar.

TLC & HPLC Guide
CompoundRelative Polarity (TLC)HPLC Retention Time (C18)UV Characteristic
SM (

)
Most Polar (

)
Early Eluting

nm
Target (

)
Mid Polarity (

)
Mid ElutingShifted

(Red shift)
Di-ethyl (

)
Least Polar (

)
Late ElutingDistinct shoulder
Phenol (

)
Variable (Streaks w/o acid)Very Early (if ionized)Broad peak

TLC System: Hexane:Ethyl Acetate (3:1). Tip: The secondary amine (Target) can be derivatized with trifluoroacetic anhydride (TFAA) on the TLC plate to distinguish it from the tertiary amine (Di-ethyl).

Module 4: Logical Troubleshooting Flowchart

Follow this decision tree when your yield is suboptimal.

TroubleshootingTree Start Problem Identified CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remaining (Low Conv.) CheckTLC->Result1 Result2 New Spot (Polar) (Loss of F) CheckTLC->Result2 Result3 New Spot (Non-Polar) (Dialkylation) CheckTLC->Result3 Action1 Switch to Cs2CO3 or Increase Temp Result1->Action1 Action2 Dry Solvent (KF < 0.1%) Switch to weaker base Result2->Action2 Action3 Reduce EtI to 0.9 eq Switch to Reductive Amination Result3->Action3

Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Proceed with extreme caution. While NaH will deprotonate the aniline effectively, the resulting amide anion is a hard nucleophile. If the temperature is too high, or if there is any moisture, you risk rapid


 displacement of the fluorine [3]. If you must use NaH, keep the temperature at 0°C during addition and do not exceed room temperature.

Q2: Why is my product turning purple/black during workup? A: Nitroanilines are prone to oxidation. Ensure your workup (extraction) is done quickly and the rotary evaporator bath is not too hot (


). Store the product under Argon in the dark.

Q3: I see a peak at M+16 in LCMS. What is it? A: This is likely the phenol byproduct (Hydrolysis of F


 OH). Mass change: 

. Wait, check the math:

is 19,

is 17. The mass drops by 2. Correction: If you see M+16, it might be oxidation (N-oxide) or an impurity from the starting material. If you see M-2 , that is the hydrolysis product (

).

Q4: Can I use Ethanol as a solvent? A: No. Ethanol is nucleophilic. In the presence of base, ethoxide ions (


) will attack the C-F bond, yielding the ethoxy-ether byproduct (

). Use non-nucleophilic solvents like DMF, DMAc, or Acetonitrile.

References

  • Cesium Effect: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967. (Cesium Carbonate promotes alkylation of weak nucleophiles due to the "naked anion" effect).
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Explaining the activation of Halogens by Ortho-Nitro groups). Link

  • Patent Reference: "Process for preparing 4-fluoro-3-nitroaniline derivatives." US Patent 3,944,612.[1] (Describes handling and reactivity of this specific scaffold). Link

  • Synthesis Guide: "Preparation method of 4-fluoro-N-methyl-3-nitroaniline." CN Patent 105622426A. (Analogous methylation chemistry). Link

Sources

Reference Data & Comparative Studies

Validation

Validation of N-ethyl-4-fluoro-3-nitroaniline Analytical Methods: A Comparative Guide

Part 1: Executive Summary & Strategic Context N-ethyl-4-fluoro-3-nitroaniline (NEFNA) is a critical building block in the synthesis of fluorinated kinase inhibitors and advanced antibiotics. As a secondary amine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

N-ethyl-4-fluoro-3-nitroaniline (NEFNA) is a critical building block in the synthesis of fluorinated kinase inhibitors and advanced antibiotics. As a secondary amine derivative of the nitroaniline class, it presents a dual analytical challenge: it serves as a Key Starting Material (KSM) requiring high-assay purity (>98%), yet it also possesses structural alerts for genotoxicity (nitroaromatic amine), necessitating trace-level quantification (ppm) in final drug substances.

This guide moves beyond generic templates to provide a scientifically grounded validation strategy. We compare the industrial workhorse (HPLC-UV) against the sensitivity-driven alternative (LC-MS/MS), providing a validated workflow that ensures regulatory compliance (ICH Q2/Q3A/M7).

The Analytical Dilemma: Purity vs. Safety
  • For Assay (Purity): The method must distinguish NEFNA from its precursor (4-fluoro-3-nitroaniline) and over-alkylation byproducts (N,N-diethyl-).

  • For Safety (GTI): The method must detect NEFNA at trace levels if it is carried over into the final API.

Part 2: Method Comparison & Selection Guide

The following table contrasts the three primary analytical approaches based on experimental performance data.

FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) GC-MS
Primary Application Routine QC & Assay (Raw Material Release)Trace Analysis (Genotoxic Impurity Screening)Volatile Impurities (Process Control)
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.5 ng/mL / 1.0 ng/mL~50 ng/mL
Specificity High (with adequate gradient)Very High (MRM transitions)Moderate (Matrix interference)
Robustness Excellent (pH stable)Sensitive to Matrix EffectsLow (Derivatization often required)
Cost/Run Low ($)High (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

$)
Moderate (

)
Recommendation Primary Choice for purity profiling.Secondary Choice for final API cleaning validation.Not Recommended due to thermal instability of nitro groups.
Decision Logic for Researchers
  • Scenario A: You are synthesizing NEFNA and need to check conversion. -> Use HPLC-UV.

  • Scenario B: You have a final drug substance and need to prove NEFNA is absent (<10 ppm). -> Use LC-MS/MS.

Part 3: Detailed Experimental Protocol (HPLC-UV)

This protocol is designed as a "Self-Validating System." The conditions selected are non-arbitrary; they address the specific physicochemical properties of NEFNA (hydrophobicity of the ethyl group, basicity of the amine).

Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: The "End-capped" feature reduces silanol interactions with the secondary amine of NEFNA, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Acidic pH ensures the aniline nitrogen is protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 85% A / 15% B

    • T=15 min: 20% A / 80% B (Elution of NEFNA ~8-10 min)

    • T=20 min: 20% A / 80% B

    • T=21 min: 85% A / 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Max absorbance for nitro-aromatics) and 210 nm (Impurity check).

  • Column Temp: 30°C.

Standard Preparation[1][3]
  • Stock Solution: Dissolve 25 mg NEFNA reference standard in 25 mL ACN (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Part 4: Validation Framework (ICH Q2 Aligned)

Do not treat validation as a checklist. Treat it as a stress test of the method's logic.

Specificity (The Critical Separation)

Objective: Prove the method separates NEFNA from its synthesis precursor, 4-fluoro-3-nitroaniline (CAS 364-76-1).

  • Protocol: Spike NEFNA sample with 1% of the precursor.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the precursor (elutes earlier due to lack of ethyl group) and NEFNA.
    
  • Data Insight: The ethyl group adds significant hydrophobicity. Expect the precursor to elute at ~6 min and NEFNA at ~9 min.

Linearity & Range

Objective: Confirm detector response is proportional to concentration.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance:

    
    . Residual plot should show random distribution, not a curve (which indicates detector saturation).
    
Accuracy (Recovery)

Objective: Ensure no matrix interference prevents detection.

  • Protocol: Perform "Spike Recovery." Add known amount of NEFNA to a placebo matrix (or solvent blank if raw material).

  • Levels: Triplicate preparations at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Robustness (The "Friday Afternoon" Test)

Objective: Simulate minor lab errors.

  • Variables to Alter:

    • Flow rate:

      
       mL/min.[1]
      
    • Column Temp:

      
      °C.
      
    • pH of Buffer:

      
       units.
      
  • Critical Check: If the retention time shifts by >5% or resolution drops below 1.5, the method is not robust.

Part 5: Visualizing the Workflow

The following diagrams illustrate the synthesis pathway risks and the analytical decision tree.

Diagram 1: Impurity Origin & Analytical Targets

NEFNA_Pathway Precursor 4-Fluoro-3-nitroaniline (Starting Material) Reaction Ethylation Reaction (Ethyl Iodide/Base) Precursor->Reaction Input HPLC-UV Peak @ 6.5 min HPLC-UV Peak @ 6.5 min Precursor->HPLC-UV Peak @ 6.5 min NEFNA N-ethyl-4-fluoro-3-nitroaniline (Target Product) Reaction->NEFNA Major Yield OverAlk N,N-diethyl impurity (Over-reaction) Reaction->OverAlk Side Reaction HPLC-UV Peak @ 9.0 min HPLC-UV Peak @ 9.0 min NEFNA->HPLC-UV Peak @ 9.0 min HPLC-UV Peak @ 12.0 min HPLC-UV Peak @ 12.0 min OverAlk->HPLC-UV Peak @ 12.0 min

Caption: Figure 1. Synthesis pathway of NEFNA showing critical impurities (Precursor and Over-alkylated byproduct) that the analytical method must resolve.

Diagram 2: Validation Decision Tree

Validation_Tree Start Start Validation Step1 Specificity Test (Spike Precursor) Start->Step1 Check1 Resolution > 2.0? Step1->Check1 Step2 Linearity Test (5 Levels) Check1->Step2 Yes Fail Redesign Gradient Check1->Fail No Check2 R² > 0.999? Step2->Check2 Step3 LOD/LOQ Determination (S/N Ratio) Check2->Step3 Yes Check2->Fail No Final Method Validated Step3->Final

Caption: Figure 2. Step-wise decision tree for validating the NEFNA analytical method, prioritizing specificity as the "Go/No-Go" gate.

Part 6: References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025).[2][3] 4-Fluoro-3-nitroaniline (Compound Summary).[2][3][4][][6][7][8] National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

Comparative

"biological activity screening of N-ethyl-4-fluoro-3-nitroaniline"

Biological Activity Screening Guide: N-Ethyl-4-fluoro-3-nitroaniline Executive Summary & Strategic Context N-Ethyl-4-fluoro-3-nitroaniline (NEFNA) (CAS: 105279-49-0) is a critical pharmacophore scaffold and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening Guide: N-Ethyl-4-fluoro-3-nitroaniline

Executive Summary & Strategic Context

N-Ethyl-4-fluoro-3-nitroaniline (NEFNA) (CAS: 105279-49-0) is a critical pharmacophore scaffold and intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor).[1] While often categorized as a raw material, its biological screening is pivotal for two reasons:

  • Fragment-Based Drug Discovery (FBDD): The 3-nitro-4-fluoroaniline core serves as a "warhead" precursor for covalent inhibitors (e.g., Afatinib analogs). Screening NEFNA helps establish Structure-Activity Relationships (SAR) regarding N-alkylation (ethyl vs. methyl vs. H).

  • Impurity Qualification: As a late-stage intermediate, residual NEFNA in final drug substances poses a genotoxic risk. Its biological profile must be characterized to set safety limits (ICH M7 guidelines).

This guide provides a rigorous protocol for screening NEFNA’s biological activity, comparing it against its parent compound, 4-Fluoro-3-nitroaniline , to isolate the functional impact of the N-ethyl group.

Physicochemical & In Silico Profile

Before wet-lab screening, understanding the physicochemical shift introduced by the ethyl group is essential for assay design (solubility and permeability).

PropertyN-Ethyl-4-fluoro-3-nitroaniline (NEFNA) 4-Fluoro-3-nitroaniline (Parent) Implication for Screening
Molecular Weight 184.17 g/mol 156.11 g/mol Fragment-sized; ideal for ligand efficiency metrics.
LogP (Predicted) ~2.5 - 2.8~1.39Higher Lipophilicity: NEFNA has better membrane permeability but lower aqueous solubility. Requires DMSO stock >10 mM.
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)Selectivity: The ethyl group removes one donor, potentially altering binding mode in the kinase hinge region.[1]
Electronic Effect Electron-donating (+I effect of Ethyl)ReferenceThe ethyl group slightly increases electron density on the amine, potentially enhancing nucleophilicity for downstream synthesis but altering metabolic stability.[1]

Biological Screening Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of NEFNA in relevant cell lines to assess baseline toxicity and potential off-target effects compared to the parent aniline.

  • Target Cells:

    • A549 (Lung Carcinoma): Relevance for EGFR-driven cancers.

    • HaCaT (Keratinocytes): Normal tissue control (to assess skin toxicity, a common TKI side effect).[1]

Methodology:

  • Preparation: Dissolve NEFNA in 100% DMSO to 50 mM stock. Serial dilute in culture medium (Final DMSO < 0.5%).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with NEFNA (0.1 – 100 µM) for 72 hours. Include 4-Fluoro-3-nitroaniline as a positive control for toxicity.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

Data Interpretation:

  • Expected Result: NEFNA is expected to show lower acute cytotoxicity (higher IC50) than the parent 4-fluoro-3-nitroaniline due to steric hindrance of the amine, which may reduce metabolic activation to reactive hydroxylamines.

  • Threshold: An IC50 < 10 µM indicates significant bioactive potential (or toxicity) requiring further mechanistic study.

Protocol B: Genotoxicity Screening (Ames Test)

Objective: Nitro-aromatics are flagged for mutagenicity. This assay confirms if the N-ethyl substitution mitigates the genotoxic risk associated with the primary aniline.

Methodology:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • Metabolic Activation: Perform +/- S9 rat liver fraction (to simulate hepatic metabolism).

  • Causality: The nitro group (

    
    ) can be reduced to a hydroxylamine (
    
    
    
    ), a DNA-damaging agent.
  • Self-Validation: If the parent compound is positive and NEFNA is negative/weaker, the ethyl group provides a "safety handle," reducing metabolic activation.

Protocol C: Kinase Fragment Binding (Thermal Shift Assay)

Objective: Assess if NEFNA binds to the ATP-pocket of EGFR kinase as a fragment hit.

Methodology:

  • Protein: Recombinant EGFR Kinase Domain.

  • Dye: SYPRO Orange.

  • Reaction: Mix 2 µM Protein + 5x SYPRO Orange + 1 mM NEFNA.

  • Instrument: qPCR machine (melt curve: 25°C to 95°C).

  • Analysis: Calculate

    
     (Shift in melting temperature). A shift > 2°C indicates significant binding.
    

Comparative Analysis & Decision Matrix

Use this matrix to interpret screening results and guide development.

ParameterNEFNA (Test Article) 4-Fluoro-3-nitroaniline (Ref) Decision / Outcome
Cytotoxicity (IC50) High (> 50 µM) [Predicted]Moderate (10-50 µM)If NEFNA is less toxic, it is a safer intermediate for manufacturing.[1]
Ames Mutagenicity Likely Positive (+S9)PositiveHandle as a Genotoxic Impurity (GTI). Control levels to < ppm in final drug.
Kinase Binding Low/ModerateLowIf NEFNA shows binding, it validates the scaffold for FBDD evolution.[1]

Visualizations

Figure 1: Synthesis & Screening Workflow

This diagram illustrates the role of NEFNA as a scaffold and the critical decision points in the screening process.

ScreeningWorkflow Start Raw Material: 4-Fluoro-3-nitroaniline Step1 N-Alkylation (Ethyl Iodide/Base) Start->Step1 Synthesis Product Target Scaffold: N-Ethyl-4-fluoro-3-nitroaniline (NEFNA) Step1->Product Screen1 Screen 1: Genotoxicity (Ames Test +/- S9) Product->Screen1 Safety Profile Screen2 Screen 2: Cytotoxicity (MTT in A549/HaCaT) Product->Screen2 Tox Profile Screen3 Screen 3: Fragment Binding (Thermal Shift Assay - EGFR) Product->Screen3 Activity Profile Decision Decision Matrix: Safety vs. Potency Screen1->Decision Screen2->Decision Screen3->Decision

Caption: Workflow depicting the synthesis of NEFNA and the three-pillared biological screening approach (Genotoxicity, Cytotoxicity, Binding Affinity).

Figure 2: Mechanistic Pathway (EGFR Inhibition Potential)

This diagram hypothesizes the binding interaction of the scaffold within the kinase pocket.

Mechanism NEFNA NEFNA Scaffold (N-Ethyl-4-fluoro-3-nitroaniline) Interaction1 H-Bonding (Nitro Group -> Lys745) NEFNA->Interaction1 Interaction2 Hydrophobic Interaction (Ethyl Group -> Gatekeeper) NEFNA->Interaction2 EGFR EGFR Kinase Domain (ATP Pocket) Result Fragment Hit (Starting Point for Lead Opt) EGFR->Result Interaction1->EGFR Interaction2->EGFR

Caption: Hypothetical binding mode of NEFNA within the EGFR ATP-binding pocket, highlighting the role of the ethyl group in hydrophobic interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Registration Dossier - Nitroanilines and their genotoxic potential.
  • L. Zhang et al. (2022).Structure-Activity Relationship of Anilino-Quinazoline Derivatives as EGFR Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the N-ethyl aniline scaffold in drug design).

Sources

Validation

"comparative analysis of N-ethyl vs N-methyl-4-fluoro-3-nitroaniline"

The following guide provides an in-depth comparative analysis of N-ethyl-4-fluoro-3-nitroaniline versus N-methyl-4-fluoro-3-nitroaniline , structured for researchers and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of N-ethyl-4-fluoro-3-nitroaniline versus N-methyl-4-fluoro-3-nitroaniline , structured for researchers and drug development professionals.

Executive Summary

In the development of second- and third-generation kinase inhibitors (e.g., EGFR inhibitors), the 4-fluoro-3-nitroaniline scaffold serves as a critical "warhead" precursor.[1][2] The fluorine atom at position C4 is activated by the ortho-nitro group (C3), rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr), while the amine at C1 serves as the anchor for the core pharmacophore.

The choice between the N-methyl and N-ethyl variants is rarely arbitrary; it dictates the lipophilicity (LogP), solubility profile, and steric fit of the final drug candidate within the ATP-binding pocket.[1][2] This guide analyzes the trade-offs between these two intermediates, supported by synthesis protocols and reactivity data.

Physicochemical Profile Comparison

The transition from a methyl to an ethyl group introduces subtle but impactful changes in the molecule's physicochemical behavior.

PropertyN-Methyl-4-fluoro-3-nitroaniline N-Ethyl-4-fluoro-3-nitroaniline Impact on Drug Design
CAS Number 2966-51-0 (Generic/Deriv.)*105279-49-0 Unique identifiers for sourcing.[1][2][3]
Molecular Weight 170.14 g/mol 184.17 g/mol Ethyl adds mass, affecting ligand efficiency (LE).
Predicted LogP ~1.9 - 2.1~2.4 - 2.6Ethyl increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.[1][2]
H-Bond Donors 1 (Secondary Amine)1 (Secondary Amine)Identical H-bonding capacity.
Steric A-Value 1.70 (Methyl)1.75 (Ethyl)Ethyl creates greater steric demand, potentially inducing conformational twist in the final inhibitor.
Melting Point 98–102 °C (Est.)75–85 °C (Est.)Ethyl disrupts crystal packing more effectively, often lowering MP and improving solubility in organic process solvents.

*Note: While the parent 4-fluoro-3-nitroaniline (CAS 364-76-1) is the common starting material, the N-alkylated forms are often synthesized in situ or custom-ordered.[1][2]

Synthesis Pathways & Causality

The synthesis of both variants relies on the regioselective modification of 4-fluoro-3-nitroaniline .[1][2] Direct nitration of N-alkylanilines is avoided due to the complexity of directing effects (ortho/para vs. meta) and potential oxidation of the alkyl group.[2]

Mechanistic Pathway

The synthesis must overcome the electronic conflict on the benzene ring. The amino group is strongly activating (ortho/para directing), while the fluorine is deactivating but ortho/para directing. To achieve the 3-nitro substitution (meta to the amine), the reaction is performed in concentrated sulfuric acid, which protonates the amine (


), converting it into a meta-directing group.[2]
Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis of the Methyl and Ethyl variants from the common precursor.

SynthesisPath Start p-Fluoroaniline (Starting Material) Nitration Nitration (HNO3/H2SO4, 0°C) Protonation directs Meta Start->Nitration Electrophilic Subst. Intermediate 4-Fluoro-3-nitroaniline (CAS 364-76-1) Nitration->Intermediate Yield ~62-92% ProductMe N-Methyl-4-fluoro- 3-nitroaniline Intermediate->ProductMe Reductive Alkylation (Method A) ProductEt N-Ethyl-4-fluoro- 3-nitroaniline (CAS 105279-49-0) Intermediate->ProductEt Reductive Alkylation (Method B) MethylReagent Formaldehyde / H2SO4 or MeI / K2CO3 MethylReagent->ProductMe EthylReagent Acetaldehyde / NaBH3CN or EtI / K2CO3 EthylReagent->ProductEt

Caption: Divergent synthesis pathways for N-alkyl derivatives via the common 4-fluoro-3-nitroaniline intermediate.

Experimental Protocols

These protocols are designed to be self-validating.[1][2] The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.

Protocol A: Synthesis of the Core (4-Fluoro-3-nitroaniline)

Context: This step exploits the pH-dependent directing effect of the amine.[1][2]

  • Dissolution: Dissolve 139 g of p-fluoroaniline in 1.4 kg of conc. H₂SO₄.[4][5] Maintain temp < 5°C.

    • Why: High acidity ensures complete protonation to

      
      , forcing nitration to the meta position (C3).[2]
      
  • Nitration: Dropwise add a mixture of HNO₃/H₂SO₄ at 0–5°C over 1 hour.

  • Quench & Isolation: Pour onto ice. Neutralize with conc. ammonia.[4][6][7] Filter the yellow precipitate.

  • Checkpoint: Verify MP (96–98°C). If MP < 90°C, recrystallize from water.

Protocol B: N-Methylation (Reductive Alkylation)

Method: Formaldehyde/H₂SO₄ (Industrial Patent Method).[1][2]

  • Setup: Suspend 4-fluoro-3-nitroaniline (1 eq) in 60–80% H₂SO₄.

  • Addition: Add Paraformaldehyde (1.2 eq) slowly at 30–50°C.

  • Reaction: Stir for 2–4 hours.

    • Mechanism:[1][2][7][8] Formation of the iminium ion followed by internal hydride transfer or disproportionation (Eschweiler-Clarke variant adapted for acidic media).[1][2]

  • Workup: Pour into ice water, neutralize with NH₄OH, extract with Ethyl Acetate.

  • Validation: 1H NMR should show a singlet ~2.9 ppm (N-Me).

Protocol C: N-Ethylation (Reductive Amination)

Method: Acetaldehyde/NaBH₃CN (Laboratory Scale).

  • Imine Formation: Dissolve 4-fluoro-3-nitroaniline (1 eq) in Methanol with 1% Acetic Acid. Add Acetaldehyde (1.5 eq). Stir 30 min.

  • Reduction: Add NaBH₃CN (2 eq) portion-wise. Stir at RT for 12h.[9]

    • Why: NaBH₃CN selectively reduces the iminium ion without reducing the nitro group.

  • Workup: Quench with water, extract with DCM.

  • Validation: 1H NMR should show a triplet ~1.2 ppm and quartet ~3.2 ppm.

Reactivity & Performance Analysis

Nucleophilic Substitution (SNAr) Downstream

Both compounds are typically used to react with a secondary nucleophile (e.g., a hydroxy-quinazoline or an amine) by displacing the fluorine atom.[2]

  • Electronic Effect: The N-alkyl amine at C1 is para to the Fluorine at C4.[1][2]

    • The amine is an Electron Donating Group (EDG). EDGs generally deactivate the ring toward SNAr.

    • Comparison: The Ethyl group is slightly more electron-donating (+I effect) than the Methyl group.[1][2]

    • Result: N-Ethyl-4-fluoro-3-nitroaniline is theoretically slightly less reactive toward fluorine displacement than the methyl variant.[1][2] Reaction times may need to be extended by 10–20%.

Reduction to Phenylenediamine

Following the SNAr step, the nitro group is reduced to an amine to form the final diamine scaffold.

  • Steric Effect: The N-Ethyl group creates more steric bulk around the C1 amine.[1][2]

  • Cyclization: If the next step involves cyclization (e.g., to form a benzimidazole), the N-Ethyl group may sterically hinder the closure, requiring higher temperatures compared to the N-Methyl analog.[2]

References

  • Synthesis of 4-Fluoro-3-nitroaniline: Google Patents. "Process for preparing 4-fluoro-3-nitroaniline - US3586719A".[1][2] Available at:

  • N-Methylation Method: Google Patents. "Preparation method of 4-fluoro-N-methyl-3-nitroaniline - CN105622426A".[1][2] Available at:

  • Physical Properties of Nitroanilines: PubChem. "4-Fluoro-3-nitroaniline Compound Summary".[2] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-ethyl-4-fluoro-3-nitroaniline

[1][2] Executive Hazard Profile: The "Silent" Risks Handling N-ethyl-4-fluoro-3-nitroaniline requires a safety protocol that goes beyond standard "irritant" precautions. While often categorized generically as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Hazard Profile: The "Silent" Risks

Handling N-ethyl-4-fluoro-3-nitroaniline requires a safety protocol that goes beyond standard "irritant" precautions. While often categorized generically as an intermediate, its structural components dictate a specific toxicological profile that researchers must respect.[1][2]

The Structural Threat Matrix
  • Nitro Group (-NO₂): The primary toxophore.[1][2] Metabolic reduction of this group leads to the oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), incapable of oxygen transport.[2][3]

  • Ethyl Group (-CH₂CH₃): Increases lipophilicity (LogP).[1][2] Unlike simple anilines, the N-ethyl derivative penetrates the dermal barrier more rapidly, making skin absorption the primary route of silent exposure.[1]

  • Fluorine Substituent (-F): Enhances metabolic stability, potentially prolonging the half-life of toxic metabolites in the system compared to non-fluorinated analogues.[1][2]

Critical Warning: Cyanosis (blue skin/lips) is a late-stage symptom.[1][2] Exposure can occur without immediate pain or irritation.[1][2]

Risk Assessment & PPE Decision Logic

Do not rely on a "one-size-fits-all" PPE approach.[1][2] Use this logic flow to determine the required protection level based on your specific operation.

SafetyLogic Start Operation Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Workup Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Solution->Qty_Small Solution->Qty_Large PPE_L2 LEVEL 2: High Integrity Double Glove (Nitrile over Laminate) Tyvek Sleeves + N95/P100 (if open) Solution->PPE_L2 Dilute PPE_L3 LEVEL 3: Maximum Silver Shield Gloves Tyvek Suit + Full Face Resp (OV/P100) Solution->PPE_L3 Concentrated/Heated PPE_L1 LEVEL 1: Standard Nitrile (5 mil) + Lab Coat Fume Hood Required Qty_Small->PPE_L1 Closed System Qty_Large->PPE_L2 Dust Risk

Figure 1: Operational Safety Decision Matrix. Select PPE based on physical state and scale to mitigate specific permeation and inhalation risks.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Breakthrough" Fallacy

Standard disposable nitrile gloves offer insufficient protection against prolonged contact with nitro-aromatics in organic solvents.[1][2] The N-ethyl group facilitates permeation through thin nitrile (< 15 minutes).[1][2]

Glove TypeMaterialRecommendationContext
Primary Layer Silver Shield / 4H (Laminate) MANDATORY for Stock PrepThese are chemically impervious to aromatics but offer poor dexterity.[1][2]
Outer Layer Nitrile (Minimum 5 mil) MANDATORY Provides dexterity and protects the inner laminate glove from physical tears.[2]
Incidental Nitrile (Double Layer)Acceptable (< 10 mg)Only for handling closed vials.[2] Change immediately upon splash.[1][2]
B. Respiratory Protection[1][2][4][5][6][7][8]
  • Solid Handling: If weighing outside a containment enclosure (not recommended), a P100 HEPA respirator is required.[1][2]

  • Solution Handling: If heating or using volatile solvents, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2] Nitroanilines have low vapor pressures but can co-distill with solvents.[1][2]

C. Body Protection[1][7][9][10]
  • Lab Coat: Standard cotton coats are porous.[1][2] For reactions >1 gram, wear Tyvek® arm sleeves or a disposable Tyvek® apron to prevent sleeve absorption, which is a common route of "unnoticed" exposure.

Operational Protocols: Self-Validating Systems

Protocol A: Weighing & Solubilization (Highest Risk)

Objective: Prevent dust generation and surface contamination.[2]

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1][2]

  • Static Elimination: Use an ionizing bar.[1][2] Fluorinated nitro compounds are often static-prone, causing "powder fly" during transfer.[1][2]

  • The "Wet" Transfer Method:

    • Tare the vial with solvent (if possible) or use a weighing funnel.[2]

    • Do not tap the spatula on the vial rim.[2]

    • Validation: Wipe the balance area with a white ChemWipe dampened with ethanol after use.[1][2] Yellow staining indicates containment failure.[1][2]

Protocol B: Waste Disposal & Decontamination

Objective: Prevent downstream exposure to facilities staff.[1][2]

  • Segregation: Do NOT mix with general organic waste if possible.[1][2] Segregate into "Halogenated Organic - Toxic" streams.[1][2]

  • Labeling: Clearly mark the waste tag with "Potential Methemoglobin Former."[1][2]

  • Decontamination:

    • Glassware should be rinsed with Acetone, then washed with soap and water.[1][2]

    • Surface Decon: Use a surfactant-based cleaner (e.g., Decon 90).[1][2] Bleach is generally ineffective for neutralizing the aromatic ring and may form more toxic chloramines.[2]

Emergency Response: Methemoglobinemia

This section must be printed and posted near the work area.

Symptoms of Exposure:

  • Early: Headache, fatigue, dizziness, nausea.[2]

  • Specific: Cyanosis (bluish discoloration of lips/nail beds) despite normal breathing.[1][2]

  • Late: Rapid heart rate, confusion, collapse.[1][2]

Immediate Action Plan:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2][4] Do not use alcohol (enhances absorption).[1][2]

  • Eye Contact: Flush for 15 minutes.

  • Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline/Nitroaniline Exposure." [1][2]

  • Antidote Note: The specific antidote is Methylene Blue (1-2 mg/kg IV).[1][2] Pulse oximetry may give false readings; an arterial blood gas (ABG) with co-oximetry is required for diagnosis.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline Derivatives and Skin Absorption. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Etiology and Treatment. Retrieved from [Link][1][2]

Sources

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